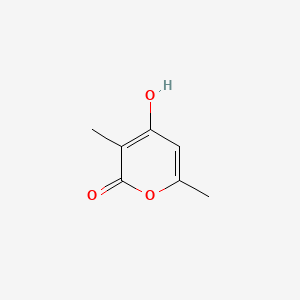

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

説明

特性

IUPAC Name |

4-hydroxy-3,6-dimethylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(8)5(2)7(9)10-4/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBIGJOVPZMWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199884 | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-62-1 | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYL-4-HYDROXY-2H-PYRAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Natural Occurrence and Scientific Profile of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: A Technical Guide

Introduction

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is a naturally occurring polyketide that has garnered interest within the scientific community. As a member of the 2-pyrone class of heterocyclic compounds, it is part of a family known for a wide array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, a detailed protocol for its isolation and characterization from fungal sources, and an overview of its known biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Occurrence: A Fungal Metabolite

This compound is predominantly found as a secondary metabolite in various fungal species. Its presence has been documented in the culture filtrates of several fungi, indicating its role in the complex chemical communication and defense mechanisms of these organisms.

Known Natural Sources of this compound:

| Kingdom | Phylum | Genus | Species/Strain | Reference(s) |

| Fungi | Ascomycota | Aspergillus | Aspergillus ficuum | [4] |

| Fungi | Ascomycota | Penicillium | Penicillium bilaii, Penicillium restrictum | [5][6] |

| Fungi | Ascomycota | Ampelomyces | Not specified | [7] |

| Fungi | Ascomycota | Unidentified Fungus | Not specified | [8] |

| Plantae | Angiosperms | Urospermum | Urospermum picroides | [7] |

While primarily a fungal metabolite, its reported presence in the plant Urospermum picroides suggests a potential symbiotic relationship with an endophytic fungus capable of producing the compound, or an independent biosynthetic capability within the plant, though the former is more commonly observed for microbial metabolites found in plant tissues.

Biosynthesis: The Polyketide Pathway

The biosynthesis of this compound is rooted in the polyketide pathway, a major route for the synthesis of a diverse array of natural products in bacteria, fungi, and plants.[2][9] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that mirrors fatty acid synthesis but with a greater diversity of starter and extender units and varied reductive and dehydrative processing steps.

The formation of the 4-hydroxy-2-pyrone core is catalyzed by polyketide synthases (PKSs), large multifunctional enzymes that orchestrate the assembly of the polyketide chain.[9] For this compound, a proposed biosynthetic pathway involves the condensation of one acetyl-CoA starter unit with two methylmalonyl-CoA extender units, followed by cyclization and aromatization to form the pyranone ring.

Caption: Proposed biosynthetic pathway of this compound.

Isolation and Characterization: A Step-by-Step Protocol

The following protocol outlines a general methodology for the extraction, isolation, and characterization of this compound from fungal cultures. This protocol is a composite based on established methods for the isolation of fungal secondary metabolites.[4][8][10]

Experimental Workflow for Isolation and Characterization:

Caption: Workflow for the isolation and characterization of this compound.

Detailed Protocol:

-

Fungal Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest.

-

Incubate the culture under optimal conditions (temperature, agitation, and duration) to promote the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Perform a liquid-liquid extraction of the culture filtrate with an organic solvent such as ethyl acetate. This will partition the secondary metabolites into the organic phase.

-

-

Concentration:

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on their polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Pool fractions containing the target compound (as indicated by TLC) and further purify them using preparative High-Performance Liquid Chromatography (HPLC) or preparative TLC.

-

-

Characterization:

-

Elucidate the structure of the purified compound using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

-

Biological Activities and Potential Applications

The pyran-2-one scaffold is a well-known pharmacophore present in numerous biologically active natural products.[2][3] While research specifically on this compound is ongoing, preliminary studies and the activities of related compounds suggest several potential applications.

-

Antioxidant Activity: An early study reported that this compound isolated from an unidentified fungus exhibited indophenol-reducing and radical-scavenging activity.[8]

-

Antimicrobial Properties: The broader class of pyran derivatives is known to possess antibacterial and antifungal activities.[3][11] This suggests that this compound may also have potential as an antimicrobial agent.

-

Anti-inflammatory Effects: Some pyran derivatives have demonstrated anti-inflammatory properties, indicating another potential avenue for the therapeutic application of this compound.[3]

Further investigation into the biological activities of this compound is warranted to fully understand its therapeutic potential.

Conclusion

This compound is a naturally occurring fungal metabolite with a biosynthetic origin in the polyketide pathway. Its presence in various fungal genera highlights the rich chemical diversity of the fungal kingdom. Standard chromatographic and spectroscopic techniques can be effectively employed for its isolation and characterization. The preliminary evidence of its antioxidant activity, coupled with the known biological profiles of related pyran-2-ones, underscores the potential of this compound for further investigation in drug discovery and development. This guide provides a foundational understanding for researchers poised to explore the scientific and therapeutic dimensions of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 5192-62-1 [thegoodscentscompany.com]

- 6. Untargeted Metabolomics Approach for the Discovery of Environment-Related Pyran-2-Ones Chemodiversity in a Marine-Sourced Penicillium restrictum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H8O3 | CID 54690337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolation of a 2-Pyrone Compound as an Antioxidant from a Fungus and Its New Reaction Product with 1,1-Diphenyl-2-picrylhydrazyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Characterization of Antimicrobial Metabolites from the Sophora tonkinensis-Associated Fungus Penicillium sp. GDGJ-N37 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

"4-Hydroxy-3,6-dimethyl-2H-pyran-2-one" biosynthesis pathway

An In-depth Technical Guide to the Biosynthesis of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

Abstract

This compound is a substituted α-pyrone, a class of natural products exhibiting a wide range of biological activities and serving as valuable precursors in synthetic chemistry.[1][2][3] While this specific compound has been identified in various organisms, including the fungus Ampelomyces[4], its biosynthetic pathway has not been explicitly detailed in the literature. This guide synthesizes current knowledge on the biosynthesis of analogous α-pyrones to propose a complete and mechanistically sound pathway for this compound. We will detail the central role of Type III polyketide synthases (PKSs), outline the precursor molecules, and describe the key enzymatic steps. Furthermore, this guide provides robust, field-proven experimental protocols for researchers seeking to validate this proposed pathway and characterize the enzymes involved, adhering to the principles of scientific integrity and self-validating experimental design.

Introduction: The α-Pyrone Scaffold

The 4-hydroxy-2-pyrone core is a privileged scaffold in natural product chemistry.[3] Molecules built upon this framework, such as triacetic acid lactone (TAL) and dehydroacetic acid, are not only bioactive in their own right but also serve as versatile platform chemicals for the synthesis of a diverse array of more complex compounds.[1][2] The biosynthesis of these structures is most often accomplished by polyketide synthases (PKSs), a superfamily of enzymes that construct complex carbon skeletons from simple acyl-CoA precursors.[5][6] this compound (PubChem CID: 54690337) belongs to this family, and understanding its biosynthesis provides a roadmap for its potential biotechnological production.[4]

Proposed Core Biosynthetic Machinery: The Type III Polyketide Synthase

The assembly of the this compound backbone is hypothesized to be catalyzed by a Type III polyketide synthase. Unlike the large, multi-domain Type I PKSs, Type III PKSs are smaller, homodimeric enzymes that catalyze a complete series of condensation and cyclization reactions within a single active site.[5][7]

Key Characteristics of Type III PKSs:

-

Iterative Catalysis: They iteratively condense a starter CoA thioester with several extender CoA thioesters.

-

Substrate Specificity: They directly utilize acyl-CoA thioesters without the need for an acyl carrier protein (ACP).

-

Product Versatility: A single Type III PKS can often produce multiple products through different cyclization routes of the same polyketide intermediate.[6]

The biosynthesis of numerous related 4-hydroxy-α-pyrones has been definitively linked to Type III PKSs, providing a strong foundation for our proposed pathway.[5][6][7]

The Proposed Biosynthetic Pathway

Based on the C7 carbon backbone of this compound, we propose a pathway involving one starter unit and two extender units, catalyzed by a dedicated Type III PKS.

-

Starter Unit: Acetyl-CoA (providing C-5 and C-6).

-

Extender Units: Two molecules of Methylmalonyl-CoA (providing C-1 to C-4 and the C-3 methyl group).

Mechanistic Steps

The catalytic cycle proceeds through the following key steps within the PKS active site:

-

Starter Condensation: The cycle initiates with the decarboxylative Claisen condensation of a starter Acetyl-CoA molecule with the first molecule of methylmalonyl-CoA to form a β-ketoacyl intermediate.

-

Chain Elongation: The resulting intermediate undergoes a second decarboxylative condensation with another molecule of methylmalonyl-CoA, extending the polyketide chain to its full length, forming a linear tetraketide intermediate still bound to the enzyme.

-

Intramolecular Cyclization & Lactonization: The enzyme architecture then guides the tetraketide intermediate to undergo an intramolecular Claisen condensation. This reaction forms the six-membered pyrone ring. Subsequent tautomerization yields the stable aromatic 4-hydroxy-α-pyrone product, which is then released from the enzyme.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic route from primary metabolites to the final product.

Caption: Proposed biosynthetic pathway for this compound.

Supporting Evidence from Analogous Biosynthetic Systems

While direct evidence for this pathway is pending, strong support comes from the characterization of homologous enzymes. A key example is the Type III PKS, RpsA, from the bacterium Rhodospirillum centenum.[7] RpsA was shown to produce 4-hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-ones by utilizing a long-chain fatty acyl-CoA starter, one malonyl-CoA, and, crucially, two methylmalonyl-CoA extender units.[7] The ability of a Type III PKS to incorporate two successive methylmalonyl-CoA units is a critical, non-canonical feature that directly supports the plausibility of our proposed mechanism.

Further studies on the biosynthesis of 4-hydroxy-6-isobutyl-2-pyrone in engineered E. coli also demonstrated that a Type III PKS can utilize a branched-chain starter (isovaleryl-CoA) and two malonyl-CoA extenders to generate a substituted α-pyrone.[6] These examples highlight the modularity and adaptability of Type III PKS enzymes in generating a diverse range of pyrone structures from different combinations of starter and extender units.

Experimental Protocols for Pathway Validation

To move from a proposed pathway to a validated biological mechanism, rigorous experimental work is required. The following protocols provide a framework for the key experiments needed to elucidate and confirm the biosynthesis of this compound.

Protocol 1: Heterologous Expression and In Vitro Enzymatic Assay

Objective: To identify a candidate Type III PKS gene, express it heterologously, and confirm its function by reacting the purified enzyme with the proposed precursors.

Methodology:

-

Gene Identification:

-

Perform a BLAST search of the genome of a known producing organism (e.g., Ampelomyces strain) using the amino acid sequence of a characterized pyrone-producing Type III PKS (e.g., RpsA from R. centenum[7]) to identify a candidate gene.

-

-

Cloning and Expression:

-

Synthesize the candidate gene with codon optimization for E. coli.

-

Clone the gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for purification.

-

Transform the plasmid into an expression host strain like E. coli BL21(DE3).

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.

-

-

Protein Purification:

-

Harvest cells by centrifugation and lyse them via sonication in a buffer containing lysozyme and DNase I.

-

Clarify the lysate by centrifugation (15,000 x g, 45 min, 4°C).

-

Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

-

Elute the protein with an imidazole gradient and verify purity using SDS-PAGE.

-

-

In Vitro Assay:

-

Prepare a reaction mixture (100 µL final volume) containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

2-5 µg of purified enzyme

-

100 µM Acetyl-CoA (Starter)

-

200 µM Methylmalonyl-CoA (Extender)

-

-

Set up control reactions lacking the enzyme, starter, or extender.

-

Incubate reactions at 30°C for 2-4 hours.

-

-

Product Detection and Analysis:

-

Stop the reaction by adding 10 µL of 20% HCl and extract with 200 µL of ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in methanol.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product by comparing its retention time and mass-to-charge ratio (m/z) to an authentic standard of this compound.

-

Protocol 2: Isotopic Labeling and NMR/MS Analysis

Objective: To definitively confirm the incorporation of the proposed precursors into the final product by tracing the flow of stable isotopes.

Methodology:

-

Precursor Feeding:

-

Establish a liquid culture of the native producing organism.

-

Supplement separate cultures with ¹³C-labeled precursors:

-

[1-¹³C]acetate

-

[2-¹³C]acetate

-

[¹³C-methyl]methionine (as a precursor for the methyl group of methylmalonyl-CoA via propionyl-CoA)

-

-

Grow a control culture without labeled precursors.

-

-

Metabolite Extraction and Purification:

-

After a suitable incubation period (e.g., 7-14 days), extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Purify the this compound from the crude extract using column chromatography followed by preparative HPLC.

-

-

Structural Analysis:

-

Acquire ¹³C-NMR spectra for the purified, labeled products.

-

Compare the spectra of the labeled compounds to the unlabeled control. An enhancement in the signal intensity of specific carbon atoms will indicate the position of ¹³C incorporation.

-

Alternatively, high-resolution mass spectrometry can be used to confirm the mass shift corresponding to the incorporation of labeled atoms.

-

Data Presentation: Expected Isotopic Labeling Patterns

The following table summarizes the predicted ¹³C-labeling pattern in this compound based on the proposed biosynthetic pathway. Verification of this pattern would provide conclusive evidence for the mechanism.

| Labeled Precursor Fed | Expected Labeled Carbons in Product | Rationale |

| [1-¹³C]acetate | C-5 | Acetyl-CoA starter unit's carboxyl carbon forms C-5 after condensation. |

| [2-¹³C]acetate | C-6 | Acetyl-CoA starter unit's methyl carbon becomes C-6. |

| [¹³C-methyl]methionine | C-3 methyl | The methyl group of methylmalonyl-CoA is derived from the propionyl-CoA pathway, which can involve methionine. |

Note: The C6-methyl group is derived from the methyl group of the Acetyl-CoA starter unit, which is not directly labeled by the specified precursors in this table.

Conclusion

This guide presents a comprehensive and scientifically grounded hypothesis for the biosynthesis of this compound, centered on the catalytic activity of a Type III polyketide synthase. By drawing strong parallels with well-characterized pathways for analogous α-pyrones, we have detailed the likely precursors and the step-by-step enzymatic mechanism. The provided experimental protocols offer a clear and robust strategy for researchers to validate this proposed pathway, isolate the responsible enzyme, and unlock the potential for the biotechnological production of this and other valuable α-pyrone natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,6-Dimethyl-2H-pyran-2-one | 675-09-2 | Benchchem [benchchem.com]

- 4. This compound | C7H8O3 | CID 54690337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-one synthesis by a type III polyketide synthase from Rhodospirillum centenum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

This guide provides a comprehensive technical overview of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one, a heterocyclic compound of interest in synthetic chemistry and natural product research. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, characterization, and potential applications of this molecule, grounded in established scientific principles and data.

Section 1: Nomenclature and Molecular Structure

This compound, also known by its synonym HDMPO, belongs to the 2-pyrone class of compounds.[1] These structures are significant scaffolds in organic synthesis and are found in a variety of natural products.[2] The fundamental identity of this molecule is established by its unique identifiers and structural formula.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-hydroxy-3,6-dimethylpyran-2-one | [1] |

| CAS Number | 5192-62-1 | [1] |

| Molecular Formula | C₇H₈O₃ | [1][3] |

| Molecular Weight | 140.14 g/mol | [1] |

| InChIKey | VVBIGJOVPZMWGU-UHFFFAOYSA-N |[1] |

The structure features a six-membered lactone ring with methyl groups at positions 3 and 6, and a hydroxyl group at position 4. This arrangement leads to tautomerism, where the compound can exist as the 4-hydroxy-2-pyrone or the 2-hydroxy-4-pyrone form. The 4-hydroxy tautomer is predominantly favored due to the stability conferred by the extended conjugation between the enol and the lactone carbonyl group.[4]

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic workflows. While extensive experimental data for this specific molecule is sparse, key computed and estimated properties provide valuable insights.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Molecular Weight | 140.1366 g/mol | High-resolution mass | [3] |

| Monoisotopic Mass | 140.047344113 Da | Computed | [1] |

| Water Solubility | 8.971e+004 mg/L @ 25 °C | Estimated | [5] |

| Polar Surface Area | 46.5 Ų | Computed | [1] |

| XLogP3 | 0.9 | Computed |[1] |

The notable estimated water solubility suggests sufficient polarity for use in aqueous-based systems, a feature attributable to the hydroxyl group and lactone functionality.[5] The XLogP3 value indicates a relatively balanced lipophilic/hydrophilic character.

Section 3: Synthesis and Mechanistic Insights

4-hydroxy-2-pyrones are valuable synthetic intermediates.[4] Their synthesis often employs biomimetic strategies that mirror the natural formation of polyketides.[4][6]

Core Synthetic Strategy: Cyclization of 1,3,5-Tricarbonyl Compounds

The most prevalent and versatile method for constructing the 4-hydroxy-2-pyrone core is the intramolecular cyclization of 1,3,5-tricarbonyl precursors.[4][6] This approach is mechanistically elegant because it mimics the enzymatic processes governed by polyketide synthases in nature. The choice of this pathway is driven by the ready availability of starting materials and the thermodynamic favorability of forming the stable, conjugated pyrone ring system.

A common variant involves the Claisen condensation, which is a robust and well-understood carbon-carbon bond-forming reaction ideal for creating the requisite tricarbonyl backbone.[6]

Generalized Experimental Protocol

The following protocol outlines a representative, self-validating synthesis. The success of each step can be monitored using standard techniques like Thin Layer Chromatography (TLC) to ensure the reaction proceeds to completion before moving to the next stage.

-

Step 1: Precursor Formation (e.g., Claisen Condensation):

-

To a solution of a suitable β-ketoester in an aprotic solvent (e.g., THF, diethyl ether), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (0 °C or -78 °C) to form the enolate.

-

Causality: The strong base is required to deprotonate the α-carbon of the ketoester quantitatively, generating the nucleophilic enolate necessary for the subsequent reaction.

-

Slowly add an appropriate acyl chloride or anhydride to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction carefully with a weak acid (e.g., saturated ammonium chloride solution) and perform an aqueous workup followed by extraction with an organic solvent.

-

-

Step 2: Cyclization and Lactonization:

-

Dissolve the crude 1,3,5-tricarbonyl intermediate from Step 1 in a suitable solvent.

-

Introduce a catalyst to promote intramolecular cyclization. Common promoters include 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), p-toluenesulfonic acid (PTSA), or acetic anhydride.[6]

-

Causality: The catalyst facilitates the intramolecular nucleophilic attack of an enol or enolate onto one of the terminal carbonyl groups, followed by dehydration and tautomerization to yield the thermodynamically stable 4-hydroxy-2-pyrone ring.

-

Monitor the reaction by TLC. Upon completion, purify the product using column chromatography or recrystallization.

-

Caption: Generalized workflow for the synthesis of 4-hydroxy-2-pyrones.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. While specific spectral data for this compound is not detailed in the provided search results, its features can be reliably predicted based on its functional groups. This predictive analysis is a cornerstone of chemical characterization, allowing researchers to confirm the identity of their synthesized material.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch (hydroxyl) | 3400-3200 cm⁻¹ (broad) | Intramolecular and intermolecular hydrogen bonding. |

| C=O Stretch (lactone) | ~1720-1700 cm⁻¹ | α,β-unsaturated ester carbonyl, part of a conjugated system. | |

| C=C Stretch (alkene) | ~1650-1600 cm⁻¹ | Conjugated double bonds within the pyrone ring. | |

| ¹H NMR | Vinylic-H | ~5.5-6.0 ppm (singlet) | Proton on the C5 carbon of the pyranone ring. |

| -OH | Variable, broad singlet | Exchangeable proton, position depends on solvent and concentration. | |

| C6-CH₃ | ~2.1-2.3 ppm (singlet) | Methyl group attached to a double bond. | |

| C3-CH₃ | ~1.8-2.0 ppm (singlet) | Methyl group attached to a double bond. | |

| ¹³C NMR | C=O (lactone) | ~160-165 ppm | Carbonyl carbon of the unsaturated lactone. |

| C4 (C-OH) | ~165-170 ppm | Olefinic carbon bearing the hydroxyl group. | |

| C6 (C-CH₃) | ~150-155 ppm | Olefinic carbon bearing a methyl group. | |

| C3, C5 | ~95-110 ppm | Olefinic carbons within the ring. | |

| Methyl Carbons | ~15-25 ppm | C3-CH₃ and C6-CH₃ carbons. |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 140 | Corresponds to the molecular weight of C₇H₈O₃. |

Section 5: Reactivity, Applications, and Biological Relevance

The utility of this compound stems from its polyfunctional nature, which makes it a versatile building block for more complex molecules.[4]

-

Synthetic Precursor: The pyrone ring can serve as a scaffold for constructing a wide array of heterocyclic compounds.[2] The electrophilic and nucleophilic centers within the molecule allow for various modifications, including electrophilic substitution at the C5 position.[2][4] It has been identified as a reactant for the synthesis of novel, unnatural polyketides.[7]

-

Biological Activity: While data on this specific compound is limited, the broader class of 4-hydroxy-2-pyrones is known for diverse biological activities.[4][6] Derivatives have been investigated for applications including antimicrobial and anti-TB activities.[8] Furthermore, related pyrone structures have been designed and evaluated as quorum sensing inhibitors against the pathogenic bacterium Pseudomonas aeruginosa, a mechanism that disrupts bacterial communication and biofilm formation.[9]

-

Natural Occurrence: this compound has been identified in natural sources, including the fungus Ampelomyces and the plant Urospermum picroides, highlighting its place among naturally occurring secondary metabolites.[1]

Section 6: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is based on aggregated GHS data.

Table 4: Hazard Identification and Precautionary Measures | Category | Information | Source | | :--- | :--- | :--- | | Pictogram |

|[1][10] | | Signal Word | Warning |[1][10] | | Hazard Statement | H302: Harmful if swallowed. |[1][10] | | Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |[1][10] |

-

First-Aid Measures: In case of accidental exposure, consult the Safety Data Sheet (SDS). General measures include moving the affected person to fresh air for inhalation, washing skin with soap and water for skin contact, rinsing eyes thoroughly with water for eye contact, and rinsing the mouth with water for ingestion.[10] Never give anything by mouth to an unconscious person.[10]

-

Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10] Firefighters should wear self-contained breathing apparatus if necessary.[10]

-

Handling and Storage: Handle in accordance with good industrial hygiene and safety practices.[11] Store in a tightly closed container in a dry, well-ventilated place.

References

- 1. This compound | C7H8O3 | CID 54690337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, 5192-62-1 [thegoodscentscompany.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. This compound | 5192-62-1 [chemicalbook.com]

- 8. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one, a significant heterocyclic compound with applications in chemical synthesis and biological studies. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide details the structural elucidation of this pyran-2-one derivative through the meticulous interpretation of its spectral features. Furthermore, it outlines the fundamental principles and experimental protocols for acquiring high-fidelity spectroscopic data, ensuring scientific rigor and reproducibility.

Introduction

This compound (C₇H₈O₃, molar mass: 140.14 g/mol ) belongs to the pyranone class of lactones, which are prevalent scaffolds in numerous natural products and pharmacologically active molecules.[1][2] The structural characterization of these compounds is paramount for understanding their chemical reactivity, biological activity, and potential applications. Spectroscopic techniques are indispensable tools for the unambiguous identification and structural confirmation of such organic molecules. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a detailed interpretation of the spectral information to construct a complete structural portrait of the molecule.

The causality behind the selection of these techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation pattern, offering crucial clues about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Solvent Selection: A deuterated solvent that dissolves the sample is chosen. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for pyranone derivatives. The choice of solvent can slightly influence chemical shifts.[3][4]

-

Sample Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also lock onto the residual solvent signal.[4]

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.8-2.0 | Singlet | 3H | Methyl protons (C3-CH₃) |

| ~2.1-2.3 | Singlet | 3H | Methyl protons (C6-CH₃) |

| ~5.5-5.7 | Singlet | 1H | Olefinic proton (H5) |

| ~10-12 | Broad Singlet | 1H | Hydroxyl proton (C4-OH) |

Causality of Chemical Shifts and Multiplicities:

-

Methyl Protons (C3-CH₃ and C6-CH₃): The two methyl groups are in different chemical environments. The C6-methyl group is attached to an sp²-hybridized carbon of the pyranone ring and is expected to resonate at a slightly downfield position compared to a typical allylic methyl group due to the electron-withdrawing effect of the conjugated system. The C3-methyl group is also on the pyranone ring and its chemical shift is influenced by the adjacent hydroxyl and carbonyl groups. Both are expected to appear as singlets as there are no adjacent protons to couple with.

-

Olefinic Proton (H5): This proton is on a double bond within the heterocyclic ring and is deshielded, thus appearing in the downfield region typical for vinylic protons. It is expected to be a singlet due to the absence of neighboring protons.

-

Hydroxyl Proton (C4-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its downfield position is indicative of its enolic character.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~10-15 | C3-C H₃ |

| ~18-22 | C6-C H₃ |

| ~98-102 | C 5 |

| ~105-110 | C 3 |

| ~160-165 | C 6 |

| ~165-170 | C 4 |

| ~170-175 | C 2 (C=O) |

Causality of Chemical Shifts:

-

Methyl Carbons (C3-CH₃ and C6-CH₃): These appear in the typical upfield region for sp³-hybridized carbon atoms.

-

Ring Carbons (C3, C5, C6): The sp²-hybridized carbons of the pyranone ring resonate in the downfield region. C5, being a methine carbon, is expected to be more upfield compared to the quaternary carbons C3 and C6.

-

Oxygen-bearing Carbons (C4 and C2): The C4 carbon, attached to the hydroxyl group, is significantly deshielded and appears in the downfield region. The C2 carbonyl carbon is the most deshielded carbon in the molecule, appearing at the lowest field due to the strong electron-withdrawing effect of the carbonyl oxygen. The lactone carbonyl typically appears in the 160-180 ppm range.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

Sample Preparation:

-

KBr Pellet Method: For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.[6]

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. This is a rapid and convenient method.[6]

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretching (hydroxyl group) |

| 3050-3000 | Medium | C-H stretching (sp² C-H) |

| 2980-2850 | Medium | C-H stretching (sp³ C-H) |

| 1720-1700 | Strong | C=O stretching (α,β-unsaturated lactone) |

| 1650-1600 | Medium-Strong | C=C stretching (conjugated) |

| 1250-1150 | Strong | C-O stretching (ester) |

Causality of Absorption Bands:

-

O-H Stretching: The broad and strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of a hydroxyl group involved in hydrogen bonding.[7]

-

C-H Stretching: The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (the olefinic C-H). The bands below 3000 cm⁻¹ correspond to the sp³-hybridized C-H bonds of the methyl groups.[7]

-

C=O Stretching: The strong absorption band in the 1720-1700 cm⁻¹ range is characteristic of the carbonyl group of an α,β-unsaturated six-membered lactone. Conjugation with the double bond lowers the frequency from that of a saturated lactone.[8]

-

C=C Stretching: The absorption for the carbon-carbon double bond in the ring is expected in the 1650-1600 cm⁻¹ region. Its intensity is enhanced due to conjugation with the carbonyl group.

-

C-O Stretching: The strong band in the 1250-1150 cm⁻¹ region is attributed to the C-O stretching vibration of the ester functionality within the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer coupled with a suitable sample introduction system, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.[1]

Sample Preparation:

-

GC-MS: The sample is dissolved in a volatile solvent. Derivatization may be necessary for non-volatile compounds, though this compound is likely sufficiently volatile for direct analysis.[9]

-

LC-MS: The sample is dissolved in a solvent compatible with the mobile phase of the liquid chromatograph.[8]

Data Acquisition:

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique, often preserving the molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

| m/z | Relative Intensity | Possible Fragment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - CH₃]⁺ |

| 112 | Strong | [M - CO]⁺ |

| 97 | Moderate | [M - CO - CH₃]⁺ |

| 84 | Strong | Retro-Diels-Alder fragmentation product |

| 69 | Strong | [C₄H₅O]⁺ |

| 43 | Very Strong | [CH₃CO]⁺ |

Causality of Fragmentation:

The fragmentation pattern in EI-MS is rationalized by the stability of the resulting ions and neutral fragments.

Caption: Predicted EI-MS fragmentation pathway for this compound.

-

Molecular Ion ([M]⁺): The peak at m/z 140 corresponds to the intact molecule with one electron removed.[10]

-

Loss of a Methyl Radical ([M - CH₃]⁺): The peak at m/z 125 results from the loss of one of the methyl groups.

-

Loss of Carbon Monoxide ([M - CO]⁺): A common fragmentation pathway for lactones is the loss of a neutral CO molecule, leading to the peak at m/z 112.

-

Retro-Diels-Alder Reaction: The pyranone ring can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems, to yield charged and neutral fragments. A plausible fragmentation would lead to a radical cation with m/z 84.

-

Acylium Ion ([CH₃CO]⁺): The base peak at m/z 43 is likely due to the highly stable acylium ion formed from fragmentation.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, including the hydroxyl, carbonyl, and olefinic moieties. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further supports the proposed structure. This in-depth technical guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this important pyran-2-one derivative and facilitating its use in further scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. scifiniti.com [scifiniti.com]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. Visualizer loader [nmrdb.org]

An In-Depth Technical Guide to 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one, a significant member of the 4-hydroxy-2-pyrone class of heterocyclic compounds. As polyketide-derived natural products, 2-pyrones represent a critical pharmacophore in numerous biologically active molecules and serve as versatile building blocks in synthetic chemistry.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering insights into the compound's chemical identity, natural occurrence, synthetic utility, and biological significance, grounded in authoritative scientific literature.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section delineates the nomenclature and fundamental properties of this compound.

Nomenclature and Synonyms

The compound is identified by several names and codes across chemical databases and literature, which can be a source of ambiguity. Table 1 consolidates these identifiers for clarity.

| Identifier Type | Value | Source |

| IUPAC Name | 4-hydroxy-3,6-dimethylpyran-2-one | PubChem[3] |

| CAS Number | 5192-62-1 | ChemIDplus, ECHA[3] |

| Molecular Formula | C₇H₈O₃ | PubChem[3][4] |

| Synonym | Hdmpo | CymitQuimica, MeSH[3][5] |

| Synonym | 3,6-Dimethyl-4-hydroxy-2-pyrone | ChemWhat[4] |

| Synonym | 2H-Pyran-2-one, 4-hydroxy-3,6-dimethyl- | The Good Scents Company[6] |

| Synonym | 3,6-Dimethyl-2-hydroxy-4-pyrone | ChemWhat[4] |

| Synonym | USF-2550A | ChemWhat[4] |

Physicochemical Data

The key physicochemical properties are summarized in Table 2, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | PubChem[3][4] |

| Monoisotopic Mass | 140.047344113 Da | PubChem[3] |

| Melting Point | 209-211 °C | ChemWhat[4] |

| Physical Description | Solid (Typical) | N/A |

| Solubility | Soluble in water (8.971e+004 mg/L @ 25 °C, est.) | The Good Scents Company[6] |

Structural Features and Tautomerism

4-Hydroxy-2-pyrones can exist in two tautomeric forms: the 4-hydroxy-2-pyrone and the 2-hydroxy-4-pyrone. For this compound, the 4-hydroxy tautomer is predominant due to the effective conjugation of the system, which enhances its stability.[1] This equilibrium is a critical determinant of its reactivity.

Caption: Tautomeric equilibrium of the pyranone ring.

Part 2: Natural Occurrence and Synthetic Pathways

The origins of a compound, whether natural or synthetic, provide context for its biological relevance and potential for scalable production.

Natural Sources

This compound is a naturally occurring polyketide. It has been identified in various organisms, including the fungus Ampelomyces and the plant Urospermum picroides.[3] It is also recognized as a secondary metabolite of Penicillium bilaii.[6] The 4-hydroxy-2-pyrone scaffold is widespread in nature, with prominent examples including Triacetic acid lactone (TAL) and Dehydroacetic acid (DHA), which are produced by various microorganisms and serve as important precursors in biosynthesis.[1][7][8]

Synthetic Utility and Approaches

From a synthetic perspective, the 4-hydroxy-2-pyrone ring is a highly valuable scaffold. These heterocycles are key building blocks for constructing a diverse range of pyran structures, aromatic compounds, and other complex molecules through ring-opening transformations or modifications.[1]

The general synthesis of the 4-hydroxy-2-pyrone core often employs biomimetic strategies that mimic natural polyketide synthesis. A common and effective method involves the cyclization of tricarbonyl compounds.[1] More recent methodologies also utilize alkyne cyclizations catalyzed by transition metals and transformations involving ketenes, providing straightforward access to both natural and unnatural polysubstituted pyrones.[1]

Caption: Conceptual workflow for the synthesis of pyranones.

Part 3: Biological Significance and Chemical Applications

The utility of this compound stems from both its inherent biological activities and its role as a versatile chemical intermediate.

Biological Activity Profile

While extensive biological data for this specific molecule is not widely published, the broader class of 4-hydroxy-2-pyrones exhibits a vast spectrum of pharmacological activities. This makes the core scaffold an object of intense interest in drug discovery. Related compounds have demonstrated:

-

Antimicrobial Properties: Dehydroacetic acid is employed as a food preservative (E265) and in cosmetics for its potent antibacterial and fungicidal effects.[7] Germicidins, which are 3,6-dialkyl-substituted 4-hydroxy-2-pyrones, are natural antibiotics isolated from Streptomyces bacteria.[1][7]

-

Diverse Pharmacological Effects: The 2-pyranone nucleus is associated with analgesic, sedative, anti-inflammatory, antiviral, and muscle relaxant activities.[2][9] The pyran ring system is a key component in drugs developed for treating conditions ranging from viral infections to Alzheimer's disease.[9][10]

Applications in Synthetic Chemistry

The reactivity of the pyranone ring makes this compound a powerful intermediate for organic synthesis. It serves as a reactant in the creation of novel and unnatural polyketides, expanding the chemical space for drug discovery.[11] The electrophilic centers at positions C2, C4, and C6, along with the nucleophilic center at C5, allow for targeted modifications, leading to a wide array of heterocyclic systems such as pyrazoles, isoxazoles, pyridones, and benzodiazepines.[12][13]

Caption: Synthetic utility as a precursor to diverse compounds.

Part 4: Exemplary Experimental Protocol

To ensure reproducibility and accuracy in research, well-defined experimental protocols are essential. The following provides a standardized, albeit generalized, methodology for the structural characterization of this compound.

Protocol: Structural Characterization by NMR and MS

Objective: To confirm the chemical structure and purity of a synthesized or isolated sample of this compound.

Materials:

-

Sample of this compound

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

NMR spectrometer (≥400 MHz)

Methodology:

-

Sample Preparation for NMR Spectroscopy: a. Accurately weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. c. Ensure complete dissolution, using gentle vortexing if necessary. d. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: a. Acquire a ¹H NMR spectrum at a standard operating temperature (e.g., 298 K). b. Expected Resonances: Look for signals corresponding to the two methyl groups (CH₃) and the vinylic proton (C-H). The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. c. Process the spectrum (phasing, baseline correction, and referencing to the residual solvent peak).

-

¹³C NMR Spectroscopy: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Expected Resonances: Expect seven distinct carbon signals, including two methyl carbons, four sp² hybridized carbons (two C=C, one C=O, and one C-O), and one sp³ carbon in the ring. c. Process the spectrum as described for ¹H NMR.

-

High-Resolution Mass Spectrometry (HRMS): a. Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). b. Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization, ESI). c. Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻). d. Data Analysis: Compare the experimentally measured exact mass to the theoretical mass of C₇H₈O₃ (140.0473 Da). A mass error of <5 ppm is typically required to confirm the elemental composition.

-

Data Interpretation and Validation: a. Integrate the ¹H NMR signals to confirm proton ratios. b. Analyze chemical shifts and coupling constants to assign the structure. c. Correlate the ¹³C signals with the proposed structure. d. Confirm the molecular formula with the HRMS data. The collective data from these techniques should provide unambiguous confirmation of the compound's identity and purity.

Conclusion

This compound stands as a compound of considerable scientific interest. Its identity as a natural product, coupled with its proven utility as a versatile synthetic precursor, positions it as a valuable molecule in both natural product chemistry and medicinal chemistry. The biological activities associated with its structural class underscore its potential as a scaffold for the development of novel therapeutic agents. This guide has synthesized the available technical information to provide a solid foundation for professionals engaged in research and development involving this and related pyranone compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H8O3 | CID 54690337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 5192-62-1 [thegoodscentscompany.com]

- 7. Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI [encyclopedia.pub]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 5192-62-1 [chemicalbook.com]

- 12. 4,6-Dimethyl-2H-pyran-2-one | 675-09-2 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one as a Polyketide Precursor: A Technical Guide for Drug Discovery

Foreword: Unveiling the Biosynthetic Logic of a Versatile Pyranone Scaffold

In the intricate world of natural product biosynthesis, polyketides represent a vast and structurally diverse class of secondary metabolites with profound pharmacological relevance.[1] At the heart of their biogenesis lies a fascinating enzymatic machinery, the Polyketide Synthases (PKSs), which orchestrate the assembly of simple acyl-CoA precursors into complex molecular architectures. This guide delves into the significance of a specific pyranone, 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one , as a key intermediate and precursor in the biosynthesis of a variety of polyketide natural products. While its direct biosynthetic pathway is a subject of ongoing research, compelling evidence from homologous systems allows us to construct a robust model of its formation and subsequent elaboration. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the enzymatic logic, experimental validation, and potential applications of this versatile chemical entity.

Introduction: The Significance of 4-Hydroxy-2-pyrones in Natural Products

The 4-hydroxy-2-pyrone moiety is a recurring structural motif in a multitude of natural products exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties.[2][3] These compounds are biosynthesized by various types of polyketide synthases (PKSs), with Type III PKSs being particularly prominent in their formation.[2] The substitution pattern on the pyrone ring dictates the ultimate biological function, and thus, understanding the biosynthesis of these precursors is paramount for the discovery and development of new therapeutic agents.

This compound is a naturally occurring pyranone that has been isolated from several fungal species, including Penicillium bilaii.[4] Its structure, featuring methyl groups at both the C-3 and C-6 positions, points towards a fascinating biosynthetic origin involving the incorporation of specific extender units by a specialized PKS. This guide will explore the proposed biosynthetic pathway, the key enzymatic players, and the experimental methodologies required to investigate and harness this pathway for synthetic biology and drug discovery applications.

A Plausible Biosynthetic Pathway: The Role of Type III Polyketide Synthases

The biosynthesis of this compound is hypothesized to be catalyzed by a Type III Polyketide Synthase. These enzymes are homodimeric proteins that iteratively condense a starter CoA thioester with extender units, typically malonyl-CoA, to generate a poly-β-keto chain, which then undergoes cyclization to form aromatic or pyrone products.[5][6]

The key to the formation of the 3-methyl group in our target molecule lies in the selective incorporation of a methylmalonyl-CoA extender unit. While malonyl-CoA is the most common extender unit, several bacterial and fungal Type III PKSs have been shown to utilize alternative extenders, leading to a greater diversity of polyketide structures.[7]

A proposed biosynthetic pathway for this compound is depicted below:

Caption: Proposed biosynthetic pathway for this compound catalyzed by a Type III PKS.

Causality behind the proposed pathway:

-

Initiation: The biosynthesis is initiated with an acetyl-CoA starter unit, which is common for many polyketide pathways.

-

First Elongation: The first condensation reaction involves a methylmalonyl-CoA extender unit. This is the critical step that introduces the methyl group at what will become the C-3 position of the pyranone ring. The selectivity of the PKS for methylmalonyl-CoA over the more abundant malonyl-CoA at this specific step is a key determinant of the final product.

-

Second Elongation: The subsequent condensation utilizes a malonyl-CoA extender unit to further elongate the polyketide chain.

-

Cyclization and Lactonization: The resulting linear tetraketide precursor undergoes an intramolecular aldol condensation and subsequent lactonization to form the stable 4-hydroxy-2-pyrone ring structure.

This proposed mechanism is supported by studies on homologous systems, such as the Type III PKS from Rhodospirillum centenum which synthesizes 4-hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-ones through the incorporation of two methylmalonyl-CoA units.

Experimental Validation and Characterization: A Methodological Guide

Validating the proposed biosynthetic pathway and characterizing the enzymatic machinery involved requires a multi-faceted experimental approach. The following sections outline key methodologies for researchers in this field.

Identification and Isolation of the Target Molecule

The first step in characterizing the biosynthesis of a natural product is its unambiguous identification from the producing organism, such as Penicillium bilaii.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 5192-62-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, chloroform |

Experimental Protocol: Isolation and Purification

-

Cultivation: Grow the producing fungal strain (e.g., Penicillium bilaii) in a suitable liquid or solid medium to induce secondary metabolite production.

-

Extraction: Extract the fungal biomass and/or culture broth with an organic solvent (e.g., ethyl acetate, methanol).

-

Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques, such as column chromatography (silica gel, Sephadex LH-20) followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structural Elucidation: Determine the structure of the isolated compound using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are crucial for establishing connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular formula. Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl) and conjugated systems.

-

In Vitro Characterization of the Polyketide Synthase

Once the target molecule is confirmed, the next step is to identify and characterize the enzyme responsible for its biosynthesis.

Experimental Protocol: Heterologous Expression and In Vitro Assay of a Candidate Type III PKS

-

Gene Identification: Identify candidate Type III PKS genes in the genome of the producing organism through bioinformatic analysis (e.g., BLAST searches with known Type III PKS sequences).

-

Gene Cloning and Expression: Clone the candidate PKS gene into an expression vector (e.g., pET series for E. coli) and heterologously express the protein. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified PKS enzyme, the starter unit (acetyl-CoA), and the extender units (malonyl-CoA and methylmalonyl-CoA) in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction and extract the products with an organic solvent.

-

Analyze the reaction products by HPLC and LC-MS to detect the formation of this compound.

-

-

Substrate Specificity Studies: Perform a series of in vitro assays with different combinations of starter and extender units to determine the substrate flexibility of the enzyme.

Caption: Workflow for the in vitro characterization of a candidate Type III PKS.

Broader Implications and Future Directions

The elucidation of the biosynthetic pathway for this compound opens up several exciting avenues for research and development:

-

Metabolic Engineering: By understanding the key enzymes and their substrate specificities, it becomes possible to engineer microbial hosts for the overproduction of this pyranone or to create novel derivatives through combinatorial biosynthesis.

-

Drug Discovery: The 4-hydroxy-2-pyrone scaffold can serve as a starting point for the synthesis of new bioactive compounds. The natural product itself can be screened for various biological activities.

-

Biocatalysis: The identified Type III PKS can be developed as a biocatalyst for the sustainable synthesis of pyranones and other polyketides.

Conclusion

This compound stands as a testament to the remarkable synthetic capabilities of polyketide synthases. While its full biosynthetic story is still unfolding, the convergence of evidence strongly points to a Type III PKS-mediated pathway involving the strategic incorporation of a methylmalonyl-CoA extender unit. The methodologies outlined in this guide provide a roadmap for researchers to further investigate this and other polyketide biosynthetic pathways. A deeper understanding of these fundamental processes will undoubtedly fuel innovation in drug discovery, synthetic biology, and industrial biotechnology.

References

- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application | MDPI [mdpi.com]

- 3. Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI [encyclopedia.pub]

- 4. Secondary metabolites of Penicillium bilaii strain PB-50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]

- 7. Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 4-Hydroxy-2-Pyrone Scaffold - A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-2-Pyrone Derivatives

The 4-hydroxy-2-pyrone, a six-membered lactone ring, represents a core structural motif found in a multitude of natural products isolated from diverse sources such as bacteria, fungi, and plants.[1][2][3] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities.[4] Its unique electronic and structural features, including the presence of a conjugated system and multiple nucleophilic and electrophilic centers, make it an attractive starting point for the synthesis and development of novel therapeutic agents.[1][2][5] This guide provides a comprehensive overview of the key biological activities of 4-hydroxy-2-pyrone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[6] 4-Hydroxy-2-pyrone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including multidrug-resistant strains.[7][8]

Mechanism of Action: Multi-Targeting Approaches

The antimicrobial efficacy of 4-hydroxy-2-pyrones is not attributed to a single mechanism but rather a range of actions that disrupt essential bacterial processes:

-

Inhibition of DNA Synthesis: Certain novel 4-hydroxy-2-pyridone derivatives (isosteres of pyrones) have been shown to preferentially inhibit bacterial DNA synthesis, providing a targeted mechanism against Gram-negative pathogens.[6]

-

Disruption of Fatty Acid Biosynthesis: Pseudopyronines, a class of 4-hydroxy-2-pyrones with long alkyl substituents, selectively inhibit the growth of Mycobacterium tuberculosis by blocking its fatty acid biosynthesis pathway and disrupting the cell membrane.[1][2]

-

Inhibition of RNA Polymerase (RNAP): Mixopyronins and corallopyronins are notable for their ability to inhibit the bacterial RNAP "switch region," acting as non-competitive inhibitors with rifampicin.[1][2] This provides a valuable alternative for combating rifampicin-resistant bacteria.

-

Inhibition of Biofilm Formation: Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics.[9][10] Specific 4-hydroxy-2-pyridone derivatives have demonstrated the unique ability to inhibit the growth and formation of biofilm by Mycobacterium smegmatis, showing more potency against the biofilm state than the planktonic form.[9][10][11]

Key Antimicrobial Derivatives

A variety of natural and synthetic 4-hydroxy-2-pyrones have demonstrated significant antimicrobial potential.

| Derivative Class | Example(s) | Target Organism(s) | Noted Activity/Mechanism |

| 3-Acyl-4-hydroxy-2-pyrones | Dehydroacetic Acid, Pogostone | Gram-positive & Gram-negative bacteria, Fungi | Food preservative (E265), fungicidal properties.[1][2] |

| 3,6-Dialkyl-substituted | Germicidins A–J | Streptomyces bacteria | Inhibit porcine Na+/K+-activated ATPase, affecting spore germination.[1][2] |

| N-Alkenylcarbamate 3-acyl | Corallopyronin A | Gram-positive & Gram-negative pathogens | Potent inhibitor of bacterial RNA polymerase; undergoing preclinical studies.[1][2] |

| Tricyclic Quinolonopyrones | N-heptyl-9-t-Bu derivative | ESKAPE pathogens (S. aureus, E. faecalis) | MIC levels ≤2 µg/mL against MRSA strains.[7] |

| Marine Fungus Metabolites | Nipyrones A-C | S. aureus, B. subtilis | Nipyrones from Aspergillus niger show MIC values as low as 8 µg/mL.[8] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system for quantifying the antimicrobial potency of a test compound. The inclusion of positive and negative controls ensures the reliability of the results.

Causality: The principle behind this assay is to identify the lowest concentration of a drug that visibly inhibits microbial growth. Serial dilution is a robust method to systematically test a range of concentrations. The use of a standardized bacterial inoculum (measured by McFarland standards) is critical for reproducibility, as the final bacterial density directly impacts the MIC value.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the 4-hydroxy-2-pyrone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in MHB to obtain the final inoculum density of ~5 x 10⁵ CFU/mL.

-

Serial Dilution in Microplate:

-

Dispense 100 µL of MHB into wells A2 through A12 of a 96-well microtiter plate.

-

Add 200 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to well A1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, up to well A10. Discard 100 µL from well A10. Wells A11 (growth control) and A12 (sterility control) will not contain the compound.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells A1 through A11. Add 100 µL of sterile MHB to well A12. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). The growth control (A11) should be turbid, and the sterility control (A12) should be clear.

Anticancer Activity: Inducing Targeted Cell Death

Pyrone derivatives exhibit potent anticancer activity across various cancer cell lines by modulating multiple oncogenic signaling pathways.[12] Their ability to induce cell cycle arrest and apoptosis makes them highly attractive candidates for oncology drug development.[4][12][13]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

The anticancer effects of 4-hydroxy-2-pyrones are multifaceted, targeting key vulnerabilities in cancer cells.[12]

-

Induction of Reactive Oxygen Species (ROS) and DNA Damage: The derivative sambutoxin has been shown to induce the production of ROS, which in turn causes DNA damage.[13] This genotoxic stress activates DNA damage response pathways.

-

Cell Cycle Arrest: Following DNA damage, the ATM/Chk2 signaling cascade is activated, leading to G2/M phase cell cycle arrest. This is accompanied by the downregulation of key cell cycle proteins like cdc25C, cdc2, and cyclin B1.[13]

-

Activation of Apoptotic Pathways: Pyrone derivatives can trigger the intrinsic (mitochondrial) apoptosis pathway.[12][13] This involves increasing the Bax/Bcl-2 ratio, which leads to a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[13]

-

Modulation of Kinase Signaling: These compounds can suppress critical cancer-promoting signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK, which are central to cell proliferation and survival.[12] The sustained phosphorylation of c-Jun N-terminal kinase (JNK), induced by ROS, is also a key event in pyrone-induced apoptosis.[13]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a quantitative measure of a compound's ability to reduce the viability of cancer cells. It is a foundational assay in anticancer drug screening.

Causality: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in the colorimetric signal in treated cells compared to untreated controls indicates a loss of viability, or cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Culture human cancer cells (e.g., HCT-116) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-hydroxy-2-pyrone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-